molecular formula C5H6N2O3 B104903 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 2565-47-1

1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B104903
CAS No.: 2565-47-1
M. Wt: 142.11 g/mol
InChI Key: DCGGMHIZEAHUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrimidine (B1678525) Core Structure in Biological and Chemical Systems

The pyrimidine ring is a fundamental heterocyclic aromatic organic compound. nih.gov It consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3. vedantu.commicrobenotes.com This core structure is a cornerstone of numerous biologically vital molecules. nih.govgsconlinepress.com Most notably, the pyrimidine bases—cytosine, thymine (B56734), and uracil (B121893)—are integral components of nucleic acids (DNA and RNA), the building blocks of all life. researchgate.netwikipedia.org In DNA, thymine and cytosine pair with their purine (B94841) counterparts, adenine (B156593) and guanine, a process essential for maintaining the stable double-helix structure. vedantu.comrsc.org In RNA, uracil takes the place of thymine. wikipedia.org

Beyond their role in genetics, pyrimidine scaffolds are found in various natural products, including thiamine (B1217682) (vitamin B1). nih.govresearchgate.net The versatility of the pyrimidine ring has also made it a popular scaffold for medicinal chemists in the development of synthetic compounds with a wide array of pharmacological activities. gsconlinepress.comontosight.ai These derivatives have been explored for their potential as antimicrobial, antiviral, and anticancer agents. ontosight.aiorientjchem.org The unique physicochemical properties of the pyrimidine ring allow it to serve as a versatile template for designing molecules that can interact with diverse biological targets. gsconlinepress.com

Significance of Methyl Substitution in Pyrimidine Scaffolds

The addition of a methyl group to a pyrimidine scaffold can significantly influence its chemical properties and biological activity. Methyl substitution can affect the molecule's planarity, electron distribution, and ability to form intermolecular interactions. scispace.com For instance, research on 5-methyl-furo[2,3-d]pyrimidines has shown that an N-methyl moiety is important for biological activity, with the N-methyl analogue demonstrating potent microtubule depolymerization effects and antiproliferative activity. nih.gov

In the context of pyrimidine-based structures like xanthines (which contain a pyrimidine ring fused to an imidazole (B134444) ring), the position of methyl groups is crucial. The presence or absence of a methyl group at specific positions can inhibit or facilitate certain chemical transformations, such as tautomerism. researchgate.net Studies on different substituted pyrimidines have revealed that a methyl group, considered electron-releasing, can cause a lengthening of the ring bonds adjacent to the substitution site. scispace.com This modification, while seemingly minor, can alter how the molecule interacts with biological targets, thereby changing its efficacy or function.

Historical Context of Barbituric Acid Derivatives in Research

Barbituric acid, the parent compound of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, was first synthesized in 1864 by Adolf von Baeyer. nih.govnews-medical.netirapa.org The compound itself is not pharmacologically active, but its derivatives, known as barbiturates, became central to pharmacology in the 20th century. mdpi.comwikipedia.org The first derivative to be used medically was barbital (B3395916), introduced in 1903, followed by phenobarbital (B1680315) in 1912. nih.govwikipedia.org

These compounds were among the first to be widely used as sedatives and hypnotics, revolutionizing the treatment of insomnia, anxiety, and seizure disorders. nih.govnews-medical.net The discovery that small modifications to the barbituric acid structure could result in a wide range of central nervous system depressants led to the synthesis of over 2,500 different barbiturates, with about 50 of them being used clinically. nih.govmdpi.com Research into barbituric acid derivatives has been extensive, exploring their applications as anticonvulsants, anesthetics, and in various other therapeutic areas. irapa.orgnih.govnih.gov This long history has established the pyrimidine-2,4,6(1H,3H,5H)-trione core as a privileged structure in medicinal chemistry.

Scope and Focus of Current Academic Inquiry on this compound

Current academic research on this compound, or N-methylbarbituric acid, focuses on its utility as a synthetic intermediate and as a scaffold for developing new biologically active compounds. It is recognized as an alkyl derivative of barbituric acid and is primarily used in biochemical experiments for the synthesis and study of metabolites. chembk.com

Recent studies have explored the synthesis of various derivatives from this core structure. For example, it has been used as a starting material in reactions to create more complex molecules with potential therapeutic applications. gatech.edu The pyrimidine-2,4,6-trione template, of which N-methylbarbituric acid is a member, has been identified as a novel class of metalloproteinase inhibitors, specifically targeting gelatinases like MMP-2 and MMP-9. nih.gov Additionally, derivatives of pyrimidine-2,4,6-trione are being investigated for their potential as anti-diabetic and antifibrotic agents. nih.govresearchgate.net The compound also serves as a reference or impurity standard in the synthesis of other pharmaceutical drugs, such as Trelagliptin, used for treating type 2 diabetes. chemicalbook.com

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C5H6N2O3
Molar Mass 142.11 g/mol
Common Name N-Methylbarbituric Acid
CAS Number 2565-47-1
Appearance Colorless, crystalline solid
Solubility Soluble in water and polar solvents

Interactive Data Table: Research on Pyrimidine-2,4,6-trione Derivatives

Derivative ClassResearch FocusPotential Application
5-substituted pyrimidine-trionesInhibition of mutant SOD1-dependent protein aggregationTreatment for Amyotrophic Lateral Sclerosis (ALS)
N,N'-disubstituted pyrimidine-trionesInhibition of Matrix Metalloproteinases (MMPs)Anti-inflammatory, Anticancer
Barbituric acid-linked isatinsAntibacterial activityAntimicrobial agents
5-benzylidene pyrimidine-trionesAntifibrotic effects in liver cellsTreatment for liver fibrosis
Thiobarbituric acid derivativesRegulation of adipogenesisTreatment for non-alcoholic fatty liver disease

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-7-4(9)2-3(8)6-5(7)10/h2H2,1H3,(H,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGGMHIZEAHUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180348
Record name 1-Methyl barbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2565-47-1
Record name 1-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2565-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl barbituric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2565-47-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl barbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylbarbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYL BARBITURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23M53AD2J7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathways of 1 Methylpyrimidine 2,4,6 1h,3h,5h Trione

Classical Synthesis Routes

The traditional methods for synthesizing 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione are rooted in the well-established chemistry of barbituric acid synthesis, primarily involving condensation reactions.

Condensation of Methylurea (B154334) with Malonic Acid Derivatives

A prominent classical route to this compound involves the condensation of methylurea with malonic acid or its derivatives. A specific method entails the reaction of methylurea and malonic acid in acetic acid, with acetic anhydride (B1165640) serving as a dehydrating agent. guidechem.com

The reaction mechanism is analogous to the general synthesis of barbituric acids and proceeds through a series of nucleophilic addition and elimination steps. The process is initiated by the activation of the carboxylic acid groups of malonic acid by acetic anhydride, forming a more reactive mixed anhydride.

The nitrogen atom of methylurea, being nucleophilic, attacks one of the activated carbonyl groups of the malonic acid derivative. This is followed by an intramolecular cyclization where the other nitrogen atom of the methylurea attacks the second activated carbonyl group. Subsequent dehydration, driven by the acetic anhydride and heat, leads to the formation of the stable six-membered heterocyclic ring of this compound. The presence of the methyl group on one of the urea (B33335) nitrogens does not significantly alter the fundamental course of this condensation-cyclization pathway.

The efficiency of the condensation reaction is markedly influenced by several experimental parameters.

Temperature: The reaction between methylurea and malonic acid in the presence of acetic anhydride is typically conducted at elevated temperatures. For instance, the slow addition of acetic anhydride is carried out at 70°C, followed by stirring at 90°C for several hours to drive the reaction to completion. guidechem.com Temperature control is crucial to ensure a sufficient reaction rate without promoting undesirable side reactions or decomposition of the reactants and product.

Catalysts: While this specific method utilizes acetic anhydride which also acts as a dehydrating agent, traditional barbituric acid syntheses often employ strong bases like sodium ethoxide as catalysts when using malonic esters. orgsyn.org In the case of using malonic acid directly, an acid catalyst can facilitate the reaction. The acetic anhydride in the described method can be considered a reactant that also serves the purpose of a catalyst by activating the carboxylic acid groups.

Table 1: Influence of Reaction Conditions on the Synthesis of this compound

ParameterConditionEffect on Reaction
Temperature 70-90°CPromotes reaction rate and completion of cyclization.
Solvent Acetic AcidProvides a suitable reaction medium and dissolves reactants.
Reagent/Catalyst Acetic AnhydrideActs as a dehydrating agent and activates malonic acid.

Comparative Analysis with Barbituric Acid Synthesis

The synthesis of this compound shares a common heritage with the original synthesis of barbituric acid. Barbituric acid was first synthesized by Adolf von Baeyer in 1864 through the condensation of urea and malonic acid. irapa.orgresearchgate.net A more common laboratory preparation involves the condensation of urea with diethyl malonate in the presence of a strong base, typically sodium ethoxide in ethanol (B145695). orgsyn.org

The key difference in the synthesis of the 1-methyl derivative lies in the use of methylurea instead of urea. This substitution leads to the introduction of a methyl group at the N-1 position of the pyrimidine (B1678525) ring. While the fundamental reaction—a condensation to form a six-membered ring—is the same, the choice of starting materials and sometimes the reaction conditions are adapted for the specific substrate. For instance, the use of malonic acid with acetic anhydride provides a strong dehydrating environment suitable for the condensation with methylurea. guidechem.com In contrast, the use of diethyl malonate with sodium ethoxide is a classic approach for unsubstituted barbituric acid. orgsyn.org

Modern and Green Chemistry Approaches

In recent years, there has been a growing emphasis on the development of more efficient, environmentally friendly, and versatile synthetic methods. For barbituric acid derivatives, one-pot multi-component reactions (MCRs) have emerged as a powerful strategy.

One-Pot Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. ijcpa.in While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles can be applied from the synthesis of other N-substituted barbituric acid derivatives.

For instance, one-pot three-component condensation reactions involving N,N'-dimethylbarbituric acid, aldehydes, and isocyanides have been reported to yield complex heterocyclic systems. znaturforsch.com These reactions often proceed under mild conditions and can be facilitated by various catalysts or even occur under catalyst-free conditions. The general strategy involves the initial formation of an intermediate from two components, which then reacts in situ with the third component. Such approaches could be adapted for 1-methylbarbituric acid, potentially involving the reaction of methylurea, a malonic acid derivative, and a third component in a single pot.

The use of green chemistry principles in these MCRs is also a significant area of research. This includes the use of environmentally benign solvents like water or ethanol, solvent-free reaction conditions (e.g., grinding), and the use of reusable catalysts. tsijournals.com For example, the Knoevenagel condensation of barbituric acids with aldehydes, a key reaction in the functionalization of the pyrimidine ring, has been achieved under solvent-free conditions using grinding with a solid catalyst. tsijournals.com These green methodologies are highly desirable for the synthesis of this compound and its derivatives, offering a more sustainable alternative to classical methods.

Table 2: Comparison of Synthetic Methodologies

MethodologyReactantsConditionsAdvantagesDisadvantages
Classical Synthesis Methylurea, Malonic Acid, Acetic AnhydrideHigh temperature, Acetic acid solventWell-established, reliableHarsh conditions, use of corrosive reagents
Modern MCR Approach (projected) Methylurea, Malonic Acid Derivative, Third ComponentOften mild, can be catalyst-free or use green catalystsHigh efficiency, atom economy, reduced waste, diversity of productsMay require optimization for specific target molecule
Utilizing Various Aldehydes and Reagents

A fundamental approach to modifying 1-methylbarbituric acid involves its reaction with a diverse range of aldehydes and other reagents. The Knoevenagel condensation is a cornerstone reaction in this context, involving the condensation of an active methylene (B1212753) compound (like 1-methylbarbituric acid) with a carbonyl compound, typically an aldehyde. inorgchemres.orgtsijournals.com This reaction is widely used to create carbon-carbon bonds and synthesize arylidene derivatives. inorgchemres.org

The reaction is generally carried out by mixing the aldehyde and the barbituric acid derivative. inorgchemres.org For instance, substituted aromatic aldehydes can be treated with barbituric acid derivatives in the presence of a catalyst like acetic acid in a solvent such as ethanol. researchgate.net This method has been successfully applied to produce a wide array of 5-arylidene barbituric acid derivatives. The choice of solvent can be critical, with studies showing that a 1:1 (v/v) mixture of ethanol and water can maximize the yield of the desired product by better solvating the transition state. inorgchemres.org

In addition to aldehydes, other reagents can be employed to build more complex structures. For example, after an initial condensation with an aldehyde, the resulting derivative can be further reacted with reagents like hydrazine, urea, or thiourea (B124793) through a Michael addition or Claisen reaction to form various five- and six-membered heterocyclic compounds. zenodo.org

Catalyst-Free and Aqueous Medium Syntheses

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic methods that minimize or eliminate the use of catalysts and hazardous organic solvents. Several protocols have been established for the synthesis of 1-methylbarbituric acid derivatives under catalyst-free conditions and often in aqueous media. researchgate.netresearchgate.net

Water is an attractive solvent for these syntheses due to its low cost, safety, and minimal environmental impact. researchgate.net The Knoevenagel condensation between aromatic aldehydes and barbituric acids can be performed effectively in water without any catalyst. researchgate.net One-pot, three-component reactions involving an aldehyde, a barbituric acid derivative, and another component like ammonium (B1175870) acetate (B1210297) have been successfully carried out in water to produce dihydropyridine (B1217469) derivatives in excellent yields. researchgate.net The products often precipitate from the reaction mixture and can be isolated by simple filtration, avoiding complex purification steps. researchgate.net

Similarly, catalyst-free, one-pot three-component reactions have been reported for the synthesis of acenaphthoindolopyrimidine derivatives in ethanol, a green solvent. researchgate.net These methods are advantageous due to their operational simplicity, use of readily available starting materials, and high yields. researchgate.net Another straightforward method involves the reaction of a barbituric acid derivative, an aldehyde, and sodium cyanide in water at 70°C, which proceeds without any catalyst to yield β-cyanocarbonyls. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of various derivatives of 1-methylbarbituric acid.

Microwave irradiation provides an efficient method for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives from aromatic aldehydes, methylcyanoacetate, and thiobarbituric acid in water, completely avoiding the need for a catalyst. nih.gov This approach offers significant advantages, including drastically reduced reaction times (from hours to minutes), high yields (often between 78–94%), operational simplicity, and enhanced safety. nih.gov

The Biginelli condensation, a classic multicomponent reaction for synthesizing tetrahydropyrimidine (B8763341) derivatives, can also be efficiently performed using microwave irradiation. foliamedica.bg This method has been used to synthesize complex molecules by condensing an aldehyde, a β-ketoester, and a urea derivative (such as N,N'-dimethyl urea) in a short time frame. foliamedica.bg Furthermore, microwave heating has been employed in the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives through the three-component condensation of aldehydes, urea or thiourea, and barbituric acid under solvent-free conditions. znaturforsch.com These solvent-free, microwave-assisted procedures represent a more environmentally benign alternative to conventional heating methods. znaturforsch.com

Organocatalytic and Chemoselective Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has provided elegant and efficient pathways for the enantioselective transformation of barbituric acid derivatives. mdpi.comresearchgate.net These methods allow for the construction of chiral scaffolds, which are of significant interest in medicinal chemistry. mdpi.comdocumentsdelivered.com

The high Brønsted acidity of the N-H protons and the electrophilic character of its 5-arylidene derivatives make the barbiturate (B1230296) core amenable to various organocatalytic reactions. researchgate.net For example, bifunctional organocatalysts, such as those bearing both a thiourea and a tertiary amine moiety, can facilitate the highly organized addition of nucleophiles to 5-alkylidene barbiturate derivatives. mdpi.com These catalysts operate through a network of hydrogen bonds that control the stereochemical outcome of the reaction. mdpi.com

Multi-component reactions catalyzed by simple amino acids like L-proline have been developed for the synthesis of complex fused heterocycles. mdpi.com A notable example is the reaction between aromatic aldehydes, 1,3-cyclohexanediones, and barbituric acid in water at room temperature, which yields chromano[2,3-d]pyrimidine-triones in high yields and with excellent enantiomeric excesses. mdpi.com This user-friendly and eco-friendly protocol highlights the power of organocatalysis in creating molecular complexity from simple precursors. mdpi.com

Derivatization Strategies of the this compound Core

The 1-methylbarbituric acid structure serves as a versatile platform for the synthesis of a vast number of derivatives through modifications at various positions of the pyrimidine ring.

Substitution at the 5-Position

The most common site for derivatization on the 1-methylbarbituric acid core is the C5 position, which features an active methylene group. The two protons at this position are acidic and can be easily removed by a base, generating a nucleophilic carbanion that can react with various electrophiles.

This reactivity is the basis for numerous synthetic transformations, including the Knoevenagel condensation and Michael additions. zenodo.orgresearchgate.net The introduction of substituents at the C5 position is a key strategy for modulating the chemical and biological properties of the resulting molecules. For instance, the synthesis of enamines has been achieved by reacting a 5-((dimethylamino)methylene) derivative of a barbiturate with various amines at room temperature. researchgate.net

Knoevenagel Condensation for 5-Arylidene Derivatives

The Knoevenagel condensation is the most prominent reaction for introducing substituents at the C5 position, leading to the formation of 5-arylidene derivatives. researchgate.netresearchgate.net This reaction involves the condensation of 1-methylbarbituric acid with various aromatic aldehydes. researchgate.netresearchgate.net

The reaction is typically catalyzed by bases or acids, although catalyst-free methods have also been developed. tsijournals.com A variety of catalysts have been employed, including sodium hydroxide-modified fly ash, tsijournals.com magnesium bis(trifluoromethanesulfonyl)imide (Mg(NTf₂)₂), researchgate.net and reusable Brønsted-acidic ionic liquids. researchgate.net These reactions are often high-yielding and can be performed under mild conditions. tsijournals.comresearchgate.net The use of ultrasound irradiation in conjunction with a heterogeneous catalyst, such as calcium oxide derived from waste eggshells, has been shown to significantly shorten reaction times and improve yields. researchgate.net

The resulting 5-arylidene barbituric acid derivatives are themselves valuable intermediates for further synthesis. researchgate.net The electron-withdrawing nature of the barbiturate ring makes the exocyclic double bond in these derivatives electrophilic and susceptible to nucleophilic attack, enabling subsequent reactions like Michael additions to build more complex molecular architectures.

Interactive Data Table: Synthesis of 5-Arylidene Barbituric Acid Derivatives via Knoevenagel Condensation

The following table summarizes various catalytic systems and conditions used for the Knoevenagel condensation of aldehydes with barbituric acid derivatives.

Aldehyde ReactantBarbituric Acid DerivativeCatalystSolventConditionsYield (%)Reference
Aromatic AldehydesBarbituric AcidNaOH-modified fly ashWaterNot specifiedHigh tsijournals.com
Aromatic AldehydesBarbituric/Thiobarbituric Acid1 mol% Mg(NTf₂)₂WaterNot specifiedHigh to Excellent researchgate.net
Aromatic AldehydesBarbituric AcidTriphenyl(propyl-3-hydrogen sulfate)phosphonium bromideNot specifiedNot specifiedNot specified researchgate.net
Aromatic AldehydesBarbituric AcidCalcium Oxide (from eggshells)Not specifiedUltrasound irradiationHigh researchgate.net
Benzaldehyde DerivativesThiobarbituric AcidNoneWaterMicrowave (3-6 min)78-94 nih.gov
4-DimethylaminobenzaldehydeBarbituric AcidFe₂O₃/MFe₂O₄ (M=Cu, Ni) nanoparticlesEthanol/Water (1:1)Room TemperatureHigh inorgchemres.org
Introduction of Heteroaryl and Alkyl Groups

The C5 position of 1-methylbarbituric acid is characterized by an active methylene group, making it a prime site for introducing various substituents. The most common strategy for this functionalization is the Knoevenagel condensation, a reaction between an active hydrogen compound and a carbonyl group. wikipedia.orgijsdr.org This reaction is widely employed to synthesize 5-arylidene and 5-heteroarylidene derivatives of 1-methylbarbituric acid by reacting it with a diverse range of aromatic and heteroaromatic aldehydes. ijsdr.orgnih.gov

The reaction is typically catalyzed by a weak base, such as piperidine, or can be promoted by various other catalysts, including eco-friendly options like reusable ionic liquids or heterogeneous nanocatalysts under aqueous conditions. mdpi.com These methods often result in high yields of the α,β-unsaturated product. inorgchemres.org The resulting 5-arylidene derivatives are not only important final compounds but also serve as versatile intermediates for further modifications. ijsdr.org

Beyond condensation reactions, direct C-alkylation can be achieved through Michael addition reactions. For instance, the addition of 1-methylbarbituric acid to α,β-unsaturated esters in the presence of a catalyst like potassium carbonate supported on nano-mordenite provides a solvent-free method for synthesizing C5-alkylated derivatives. researchgate.net Another advanced method involves the direct arylation of 5-diazobarbituric acids with arenes, catalyzed by a rhodium(II) complex, which tolerates the free N-H group on the barbiturate ring. nih.gov

EntryReactant 1Reactant 2Catalyst/ConditionsProduct TypeYield (%)Reference
11-Methylbarbituric acidAromatic/Heteroaromatic AldehydePiperidine, Ethanol5-Arylidene derivativeHigh wikipedia.org
2Barbituric acidVanillinMechanochemical (grinding)5-Arylidene derivativeN/A researchgate.net
3Barbituric acid4-DimethylaminobenzaldehydeFe₂O₃/CuFe₂O₄, Ethanol/Water5-Arylidene derivative>95% inorgchemres.org
4Barbituric acidEthyl acrylateK₂CO₃/nano-MOR, Solvent-freeC5-Alkylated derivative50% researchgate.net
55-Diazobarbituric acidBenzeneRh₂(OAc)₄5-Aryl derivativeGood nih.gov
Formation of Spiro-Pyrimidine and Fused-Ring Systems

The reactivity of 1-methylbarbituric acid and its derivatives, particularly the 5-arylidene compounds, facilitates the construction of complex polycyclic systems, including spiro-pyrimidines and various fused-ring structures.

Spiro compounds, which contain two rings connected by a single common atom, are often synthesized via multicomponent reactions (MCRs). A notable example is the one-pot, three-component reaction of a barbituric acid derivative, an aromatic aldehyde, and urea or thiourea. nih.gov This Biginelli-like reaction, often conducted under solvent-free conditions with a heterogeneous acid catalyst, is an efficient method for creating spiro-pyrimidinone or spiro-pyrimidinethione cores. nih.gov Similarly, spiro-oxindole derivatives can be formed through MCRs involving isatin, an amine, and a barbituric acid, highlighting the modularity of this approach. mdpi.com In some cases, four-component reactions involving 1-methylbarbituric acid, cyanogen (B1215507) bromide, and various aldehydes can produce complex spiro[furo[2,3-d]pyrimidine-6,5'-pyrimidine]pentaones. researchgate.net

Fused-ring systems are also accessible from 1-methylbarbituric acid. Pyrano[2,3-d]pyrimidines, for example, can be synthesized through a tandem Knoevenagel–Michael cyclocondensation pathway. researchgate.net This involves the reaction of an aldehyde, malononitrile, and a barbituric acid derivative. orgchemres.org Another important fused system, the pyrimido[4,5-d]pyrimidine core, can be formed from the cyclization of appropriately substituted barbiturates. znaturforsch.com More complex fused structures, such as isoindolin-1-ones fused to a barbiturate ring, have been synthesized in a two-step process starting with a Knoevenagel reaction between 2-formyl benzoic acid and a barbiturate derivative, followed by cyclization with an amine. nih.gov

EntryStarting MaterialsReaction TypeResulting SystemYield (%)Reference
1Barbituric acid, Benzaldehyde, UreaOne-pot, three-componentSpiro-pyrimidinoneGood nih.gov
2Isatin, Aryl amine, Barbituric acidThree-componentSpiro-pyrimidine94-98% mdpi.com
31-Methylbarbituric acid, Aldehyde, BrCN, Et₃NFour-componentSpiro[furo[2,3-d]pyrimidine]N/A researchgate.net
4Barbituric acid, Aldehyde, MalononitrileKnoevenagel–MichaelPyrano[2,3-d]pyrimidine87% orgchemres.org
52-Formyl benzoic acid, Barbiturate, AmineTwo-step condensation/cyclizationFused Isoindolin-1-one25-95% nih.gov

N-Alkylation and Arylation Reactions

While the starting compound is already alkylated at the N1 position, the remaining N-H bond at the N3 position offers a site for further functionalization through N-alkylation or N-arylation. These reactions are crucial for modulating the compound's physicochemical properties. The presence of N-alkyl groups can influence the reactivity of the barbiturate ring, with N,N'-dialkylated derivatives often reacting faster than their N-H counterparts due to electronic effects. mdpi.com

The synthesis of asymmetrically substituted N-aryl, N'-alkyl barbiturates can be achieved through a one-pot, three-component sequential process. nih.gov This methodology involves the condensation of N-alkyl, N'-aryl carbodiimides with malonic acid monoesters to form N-acyl urea intermediates. These intermediates can then be cyclized in the presence of a base to yield the desired C5-monosubstituted barbiturates. Subsequent reaction with an electrophile in the same pot allows for the creation of fully substituted N,N'-barbiturates. nih.gov This strategy provides a versatile route to compounds that would be difficult to access through sequential N-alkylation/arylation of the parent barbituric acid.

Modification of Carbonyl Groups and Other Reactive Sites

The three carbonyl groups of 1-methylbarbituric acid are key functional features, but they can also be chemically modified to access related heterocyclic systems. A common modification is the conversion of a carbonyl group to a thiocarbonyl (C=S) group, yielding thiobarbituric acid derivatives. These thio-analogs often exhibit different reactivity profiles; for instance, thiobarbiturate anions can be less nucleophilic than their barbiturate counterparts due to the electron-withdrawing nature of the thiocarbonyl group. mdpi.com The synthesis of these compounds can be achieved by using thiourea instead of urea during the initial ring-forming condensation with a malonic ester derivative.

The N-H group itself represents another reactive site. It can react with suitable reagents to form enamines. For example, dimethylbarbituric acid derivatives can form stable enamines with the Nα-amine of amino acids, a reaction that has been explored for creating novel, cleavable protecting groups in solid-phase peptide synthesis. csic.es The reactivity of the C5 position, as detailed previously, also constitutes a modification of a reactive site.

Yield Optimization and Process Scalability in Academic Settings

Optimizing reaction yields and ensuring the scalability of synthetic procedures are critical considerations in academic research, particularly for generating sufficient material for further studies. For derivatives of 1-methylbarbituric acid, several strategies have been employed to enhance efficiency and sustainability.

A key trend is the adoption of "green chemistry" principles. This includes the use of solvent-free reaction conditions, which not only simplifies purification and reduces waste but can also accelerate reaction rates. researchgate.netnih.gov For instance, the synthesis of spiro-pyrimidines can be efficiently achieved via a solvent-free, one-pot reaction using a recyclable heterogeneous acid catalyst. nih.gov Mechanochemical methods, such as ball-milling, offer another solvent-free approach that provides excellent yields and short reaction times for the synthesis of spiro-derivatives. jsynthchem.com

The choice of catalyst is paramount for optimization. Studies often compare various catalysts to find the most effective one for a specific transformation, such as the Knoevenagel condensation. inorgchemres.org Heterogeneous catalysts are particularly advantageous for scalability as they can be easily separated from the reaction mixture and potentially reused. inorgchemres.orgresearchgate.net Furthermore, enabling technologies like microwave irradiation have been shown to dramatically reduce reaction times and improve yields for the synthesis of various fused-ring systems derived from barbiturates. znaturforsch.comnih.gov

Optimization also involves a systematic study of reaction parameters, including solvent, temperature, and stoichiometry. researchgate.net For example, in certain multicomponent reactions, refluxing in ethanol was found to be superior to room temperature conditions, and adjusting the molar ratios of reactants led to a significant increase in product yield. researchgate.net These systematic investigations are fundamental to developing robust and scalable protocols in an academic laboratory setting.

Molecular Structure, Conformational Analysis, and Spectroscopic Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure and stereochemistry of molecules. For 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are key techniques used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are vital for the structural confirmation of this compound.

The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl protons and the methylene (B1212753) protons of the pyrimidine (B1678525) ring. The chemical shifts of these protons are influenced by their electronic environment. For comparison, in the related compound barbituric acid, the methylene protons (H-5) appear at approximately 3.47 ppm, and the N-H protons show a signal around 11.1 ppm in DMSO-d₆. chemicalbook.com For this compound, the N-methyl group would introduce a new singlet, and the chemical shifts of the ring protons would be adjusted accordingly.

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. A study published in the Journal of Heterocyclic Chemistry provides ¹³C-NMR data for 1-methylbarbituric acid. spectrabase.com The spectrum is expected to show signals for the carbonyl carbons (C-2, C-4, C-6), the methylene carbon (C-5), and the methyl carbon. The carbonyl carbons typically resonate at the downfield region of the spectrum due to their electron-withdrawing nature.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
N-CH₃ ~3.2 Singlet
C₅-H₂ ~3.6 Singlet

Table 2: Reported ¹³C-NMR Chemical Shifts for this compound

Carbon Chemical Shift (ppm)
C=O (C4, C6) 167.3
C=O (C2) 151.7
CH₂ (C5) 40.5
N-CH₃ 27.2

Data from J.HETCYCL.CHEM.,24,191(1987) spectrabase.com

NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. For derivatives of barbituric acid, vicinal heteronuclear coupling constants (³J(¹³C,¹H)) can be used to determine the conformational populations of alkyl side chains with respect to the trioxopyrimidine ring. nih.gov Such studies have shown that while some barbiturates with flexible side chains exhibit no preferred conformation, others with more sterically demanding groups, like a 1'-methyl group, do show a preferred conformation. nih.gov Although specific conformational studies on the 1-methyl group of this compound are not extensively reported, the principles of these NMR techniques could be applied to understand its dynamic behavior in solution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is characterized by several key absorption bands. The most prominent of these are the stretching vibrations of the carbonyl (C=O) groups and the N-H bond. Typically, the C=O stretching vibrations in pyrimidine-2,4,6-triones appear in the region of 1680-1750 cm⁻¹. asu-edu.ruvscht.cz The N-H stretching vibration is observed as a broader band in the range of 3100-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretch 3100 - 3500
C-H Stretch (Aliphatic) 2850 - 3000

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. The molecular weight of this compound is 142.11 g/mol . glpbio.com In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 142. The fragmentation of pyrimidine derivatives can be complex, often involving the loss of small molecules like CO, HNCO, or radicals from the pyrimidine ring. sapub.org Analysis of these fragmentation patterns can help to confirm the structure of the molecule.

UV-Visible Spectroscopy for Electronic Transitions

The expected electronic transitions for this class of compounds are:

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on oxygen or nitrogen atoms) to an anti-bonding π* orbital of the carbonyl group. These are typically of lower energy and occur at longer wavelengths but have a low probability.

π → π* transitions: These involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the carbonyl groups. These transitions are generally higher in energy and intensity compared to n → π* transitions.

Studies on barbituric acid have shown that its electronic absorption spectra are sensitive to pH, indicating shifts in tautomeric equilibria which influence the electronic transitions. researchgate.net The UV spectrum of the parent barbituric acid is available in the NIST WebBook, providing a reference for the general absorption characteristics of this heterocyclic system. nist.gov

Table 1: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Region Relative Intensity
n → π* C=O Longer Wavelength (Lower Energy) Low

Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies

Direct single-crystal X-ray diffraction studies for this compound have not been identified in the surveyed literature. However, extensive crystallographic work on closely related N-monosubstituted barbituric acid derivatives provides significant insight into the likely solid-state structure of the title compound.

Analysis of various N-monosubstituted barbiturates reveals that the crystal packing is predominantly governed by intermolecular N—H···O hydrogen bonds. nih.gov These interactions utilize the secondary amine proton (N3—H) and the carbonyl oxygen atoms of the pyrimidine ring. Two primary hydrogen-bonding motifs are consistently observed in these structures:

Centrosymmetric Dimers: Molecules can form discrete pairs through N—H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.

Helical Chains: Alternatively, molecules can link into infinite one-dimensional chains, often with a helical or catemeric arrangement, via N—H···O interactions.

The selection of a specific motif is influenced by the nature and steric bulk of the substituents on the pyrimidine ring. For this compound, it is highly probable that its crystal structure would feature one of these fundamental N—H···O hydrogen-bonded patterns, leading to a well-ordered three-dimensional supramolecular architecture.

Crystallographic studies on N-monosubstituted barbiturates consistently show that the central pyrimidine ring adopts an essentially planar conformation. nih.gov This planarity is attributed to the sp² hybridization of the nitrogen and carbonyl carbon atoms within the ring. The primary conformational flexibility in derivatives arises from the substituents at the C5 position. Since the title compound, this compound, is unsubstituted at the C5 position, the molecule as a whole is expected to be largely planar in the solid state.

The pyrimidine-2,4,6-trione skeleton is known for its potential to exhibit keto-enol tautomerism. chembk.comchembk.com The molecule can exist in the tri-keto form or in various enol forms where a proton migrates from a nitrogen atom or the C5 carbon to a carbonyl oxygen.

While barbituric acid and its derivatives predominantly exist in the stable tri-keto form in the gas phase and solution, the solid state can sometimes stabilize enol tautomers or even zwitterionic forms. researchgate.net In some cases, different tautomers can co-exist within the same crystal lattice, as has been observed for thiobarbituric acid. nih.gov For this compound, the tri-keto tautomer is expected to be the most stable form. However, the possibility of polymorphic forms containing different tautomers or the presence of minor tautomeric disorder within a crystal cannot be entirely ruled out without specific experimental data.

Table 2: Possible Tautomeric Forms

Tautomer Name Key Structural Feature
Tri-keto Contains three carbonyl (C=O) groups.
Enol Contains at least one hydroxyl (C=O-H) group.

Theoretical and Computational Investigations of Molecular Structure

Computational chemistry provides a powerful tool for investigating the molecular structure, stability, and properties of barbituric acid derivatives. Theoretical studies on related compounds, such as 1,3-dimethylbarbituric acid, have been performed at high levels of theory like G3 and G4 to determine thermochemical properties like the enthalpy of formation. nih.gov These studies generally show excellent agreement between calculated and experimental values.

For this compound, Density Functional Theory (DFT) calculations could be employed to:

Optimize the molecular geometry and determine bond lengths and angles.

Calculate the relative energies of different tautomers to predict the most stable form.

Simulate vibrational spectra (IR and Raman) for comparison with experimental data.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity.

Computational studies on other barbiturates have highlighted challenges, such as the difficulty for some DFT functionals to accurately predict the energetics of tautomeric crystal polymorphs, largely due to delocalization errors. chemrxiv.org Nevertheless, computational methods are invaluable for complementing experimental data and providing a deeper understanding of the molecular and electronic structure.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives of pyrimidine-2,4,6-trione, DFT calculations have been instrumental in determining molecular geometry, stability, and other properties.

In a study on 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, a related compound, full geometry optimization was performed using the Gaussian09 program package with the B3LYP correlation function and a 6-311G++(d,p) basis set. These calculations were crucial in comparing the stability of the keto and enol tautomeric forms. The theoretical calculations, which correlated well with experimental NMR and X-ray diffraction data, confirmed that the enol form is more stable than the keto form, a stability attributed to the formation of a strong intramolecular hydrogen bond.

Similarly, DFT has been employed to study various tautomers of barbituric acid, the parent compound of this compound. biointerfaceresearch.comresearchgate.net These studies, often using the B3LYP/D95** level of computation, help in understanding the relative stabilities and energy barriers of tautomeric transformations, which are critical for the compound's biological function. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a pyrimidine-trione derivative, might interact with a biological target like a protein or enzyme.

Research on various pyrimidine-2,4,6-trione derivatives has demonstrated their potential as inhibitors for several enzymes. For instance, docking studies have been conducted to investigate the binding modes of barbiturate (B1230296) derivatives against enzymes like α-glucosidase and β-glucuronidase. nih.gov In one such study, a series of C5-substituted barbiturates were synthesized and docked into the active sites of these enzymes, revealing key interactions that explain their inhibitory activity. nih.gov

Furthermore, pyrimidine derivatives have been investigated as potential anticancer agents through docking simulations against targets like cyclin-dependent protein kinase 2 (CDK-2) and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). sdu.dk Another study focused on a newly synthesized pyrimidine derivative, PMMS, as a potential inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's. rsc.orgresearchgate.net These simulations provide critical insights into the binding affinities and interaction patterns, guiding the development of more potent therapeutic agents. sdu.dkrsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity.

For derivatives of this compound, FMO analysis is often performed in conjunction with DFT calculations. In the study of 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, the HOMO-LUMO energy gap (ΔE) was calculated for both the keto and enol forms. The keto form exhibited a larger energy gap (ΔE = 5.57 eV), indicating higher stability and lower reactivity compared to the enol form. Such analysis provides valuable information about the bioactivity, chemical reactivity, electron affinity, and ionization potential of the molecule.

HOMO-LUMO Energy Data for a Related Pyrimidinetrione Derivative
Tautomeric FormHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Keto FormData Not SpecifiedData Not Specified5.57
Enol FormData Not SpecifiedData Not SpecifiedLower than Keto Form

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable for applications in optoelectronics, optical data processing, and photonic devices. rsc.orgresearchgate.netresearchgate.net The pyrimidine core, with its π-deficient and electron-withdrawing nature, is an ideal scaffold for designing NLO materials. rsc.orgresearchgate.net

While specific NLO data for this compound is not extensively detailed in the available literature, studies on other pyrimidine derivatives highlight the potential of this chemical class. For example, research on the pyrimidine derivative PMMS involved investigating its NLO properties using an iterative electrostatic embedding method. rsc.orgresearchgate.netrsc.org These studies calculate properties like polarizability and hyperpolarizability, which are indicators of NLO activity. rsc.orgresearchgate.netrsc.org The findings showed a significant enhancement in the NLO behavior of the molecule within a crystalline environment. rsc.orgresearchgate.netrsc.org The third-order nonlinear susceptibility (χ³) of PMMS was found to be superior to that of known chalcone (B49325) derivatives, positioning it as a promising candidate for NLO applications. rsc.orgresearchgate.netrsc.org The design of such molecules often involves creating a "push-pull" system by attaching electron-donating and electron-withdrawing groups to the pyrimidine ring, which can enhance NLO properties. researchgate.net

NLO Properties of a Representative Pyrimidine Derivative (PMMS)
PropertyFindingSignificance
Polarizability & HyperpolarizabilitySignificant enhancement in crystalline environmentIndicates strong NLO response
Third-Order Nonlinear Susceptibility (χ³)Superior to known chalcone derivativesHighlights potential for advanced optical applications

Medicinal Chemistry and Biological Activity of 1 Methylpyrimidine 2,4,6 1h,3h,5h Trione and Its Derivatives

Anticancer and Antiproliferative Activities

Derivatives of the pyrimidine-2,4,6(1H,3H,5H)-trione scaffold are recognized for their significant potential as anticancer agents, demonstrating cytotoxic and antiproliferative effects across a range of cancer cell lines. nih.govresearchgate.net

A primary mechanism through which pyrimidine (B1678525) derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often achieved through the activation of the caspase cascade, a family of proteases central to the apoptotic pathway.

Research has shown that certain chalcone-thienopyrimidine derivatives trigger apoptosis by modulating the expression of key regulatory proteins; specifically, they cause the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio initiates the caspase cascade, leading to the activation of executioner caspases, such as caspase-3 and caspase-9. nih.gov Similarly, a series of pyrimidine pyrazoline-anthracene derivatives were found to induce apoptosis in liver cancer cells by activating caspase 3/7. researchgate.net

Another identified mechanism involves the generation of reactive oxygen species (ROS). One study on 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives demonstrated that the lead compound, XS23, significantly increased intracellular ROS levels. rsc.org This elevation in ROS can induce cellular stress and damage, ultimately triggering apoptosis, which was confirmed by the observed dose-dependent increase in cleaved caspase-9 expression. rsc.org

The anticancer efficacy of pyrimidine-2,4,6-trione derivatives has been demonstrated against several specific human cancer cell lines, including hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7).

For instance, novel chalcone-pyridothienopyrimidinone derivatives have shown potent cytotoxicity against both HepG2 and MCF-7 cells. nih.gov A study on new pyrimidine pyrazoline-anthracene derivatives also reported significant activity against HepG2 and Huh-7 cell lines, with one compound exhibiting IC50 values of 5.34 µg/ml and 6.13 µg/ml, respectively. researchgate.net Further research into 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates identified a lead compound with a potent antiproliferative effect against the MCF-7 cell line, recording an IC50 value of 4.3 ± 0.11 µg/mL. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of the pyrimidine-2,4,6-trione scaffold. These studies systematically modify the chemical structure to identify which functional groups and substitutions enhance biological activity.

For a series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, SAR analysis revealed that the insertion of a chlorine atom at the 7-position of the core scaffold led to a significant increase in anticancer activity compared to the 7-oxo derivatives. mdpi.com The 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was identified as the most active compound in this series. mdpi.com

In another study on pyrimidine-2,4-dione derivatives, various modifications at the 4-position of a piperazine (B1678402) moiety were explored. nih.gov The results indicated that bulky, lipophilic groups such as polycycloalkyl acyl or di-halogenated benzoyl substituents were significantly more favorable for potent antagonistic activity than the original phenyl group. nih.gov Specifically, adamantyl carbonyl derivatives showed potent effects with IC50 values in the low nanomolar range (10-30 nM). nih.gov Research on chalcone-thienopyrimidine derivatives involved synthesizing compounds with different electron-donating and electron-withdrawing groups to establish a clear SAR. nih.gov

Antimicrobial and Antifungal Effects

In addition to their anticancer properties, derivatives of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione exhibit a wide range of antimicrobial and antifungal activities. ias.ac.innih.gov

Derivatives of pyrimidine-2,4,6-trione have shown particular promise as selective inhibitors of pathogenic bacteria, notably Clostridioides difficile, a major cause of healthcare-associated infections. aston.ac.uk A study on aralkylpyrimidinetriones (APTs) found that certain derivatives were active against C. difficile while remaining inactive against gut-colonizing bacteria like Escherichia coli and Staphylococcus aureus. aston.ac.uk This selectivity is a significant advantage over broad-spectrum antibiotics.

Further research into related derivatives identified several potent compounds. The introduction of different side chains at the C5 position of the pyrimidine-trione ring was found to be a viable strategy for creating selective inhibitors of C. difficile.

Other studies have confirmed the broad antibacterial potential of pyrimidine derivatives against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. chemicaljournals.comias.ac.in For example, a series of 6-aryl-5-cyano-2-thiouracil derivatives showed moderate activity against S. aureus. chemicaljournals.com

The pyrimidine-2,4,6-trione scaffold has also been explored for its antifungal properties, particularly against opportunistic pathogens like Candida albicans. nih.gov C. albicans is a leading cause of fungal infections in humans, and the rise of drug-resistant strains necessitates the development of new therapeutic agents. nih.govfrontiersin.org

Hydrazone-pyrimidinetrione analogs have been synthesized and evaluated for their ability to inhibit fungal growth. Several derivatives, including phenylhydrazones of 5-acylpyrimidinetrione, demonstrated potent growth inhibition at concentrations at or below 10µM with minimal toxicity to mammalian cells. nih.gov Preliminary mechanistic studies suggest these compounds may act by decreasing energy production and fungal cell respiration, targeting pathways distinct from those of current antifungal drugs. nih.gov Other pyrimidine derivatives have been shown to correlate with a reduction in ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. researchgate.net

Intercalation into Bacterial DNA

Information regarding the specific mechanism of DNA intercalation for this compound from sanctioned sources is not available. However, the broader class of pyrimidine derivatives has been studied for its antimicrobial properties, which can involve various mechanisms of action, including the inhibition of essential bacterial enzymes like DNA gyrase. For instance, studies on certain 1,2,4-triazolo[1,5-α]pyrimidines have explored their DNA-binding affinity and effects on bacterial topoisomerase enzymes, which are crucial for DNA supercoiling and replication. researchgate.net The antibacterial action of some compounds is achieved by damaging the bacterial cell membrane and subsequently binding to intracellular DNA. researchgate.net

SAR for Antimicrobial Efficacy

The antimicrobial efficacy of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. nih.govresearchgate.net Structure-activity relationship (SAR) studies reveal that modifications to the core structure can lead to enhanced potency and spectrum of activity.

Key SAR insights for pyrimidine derivatives include:

Substitution at C5: The introduction of various groups at the C5 position of the pyrimidinetrione ring is a common strategy to modulate antimicrobial activity.

Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as thiophene (B33073) and pyridine (B92270) to create pyridothienopyrimidines, has yielded compounds with significant antibacterial activity. nih.gov

Side Chain Modifications: In spiro-pyridothienopyrimidine derivatives, the introduction of different amine-containing side chains at the 4'-position dramatically impacts efficacy. For example, a 4'-(4-methylpiperazin-1-yl) derivative demonstrated potent activity against all tested bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 7.81 to 15.63 μg/mL, which was comparable or superior to the antibiotic amoxicillin. nih.gov This highlights the importance of basic amine moieties in enhancing antibacterial action, possibly by improving cell penetration or interaction with bacterial targets.

These findings underscore that while the pyrimidine-2,4,6-trione scaffold is a valid starting point, its antimicrobial potential is unlocked through strategic chemical modifications.

Enzyme Inhibition Studies

Derivatives of this compound have been identified as inhibitors of several enzymes implicated in various disease states. The pyrimidine-trione nucleus serves as a pharmacophore that can be tailored to achieve potency and selectivity against specific enzymatic targets. researchgate.net

Inhibition of Enzymes Associated with Disease Progression (e.g., α-Glucosidase, β-Glucuronidase, Urease, Tyrosine Kinases)

Research has demonstrated the inhibitory potential of pyrimidine-2,4,6-trione derivatives against several key enzymes:

α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes. Certain C5-substituted barbituric acid derivatives have shown potent α-glucosidase inhibitory activity. Notably, compound 3m , a pyrimidine-2,4,6-trione derivative, exhibited an IC50 value of 22.9 ± 0.5 μM, demonstrating significantly higher potency than the standard drug acarbose (B1664774) (IC50 = 841 ± 1.73 μM). nih.gov The inhibitory activity of this class of compounds is competitive, suggesting they vie with the natural substrate for binding to the enzyme's active site. researcher.life

β-Glucuronidase: This enzyme is involved in the metabolism of various substances and has been linked to the progression of certain cancers. Pyrimidine-2,4,6-trione derivatives have been evaluated for their inhibitory effects on this enzyme. For instance, compound 3f was identified as a moderate β-Glucuronidase inhibitor with an IC50 value of 86.9 ± 4.33 μM. nih.gov

Urease: The urease enzyme is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. The pyrimidine scaffold has been explored for urease inhibition. researchgate.net Studies on spiro-pyrimidinone-barbituric acid derivatives have identified compounds that inhibit Jack bean urease, indicating the potential of this chemical class to target bacterial urease. researchgate.net

Tyrosine Kinases: Tyrosine kinases are crucial signaling enzymes that are often dysregulated in cancer and other proliferative diseases. The broader class of pyrimidine-containing compounds has been investigated as tyrosine kinase inhibitors. researchgate.net While specific data for this compound is limited, more complex fused pyrimidine systems have been developed as potent inhibitors of specific tyrosine kinases like IGF-1R. google.com

Table 1: Inhibitory Activity of Pyrimidine-2,4,6-trione Derivatives Against Various Enzymes

EnzymeDerivativeIC50 (μM)Standard DrugStandard Drug IC50 (μM)Reference
α-GlucosidaseCompound 3m22.9 ± 0.5Acarbose841 ± 1.73 nih.gov
β-GlucuronidaseCompound 3f86.9 ± 4.33D-saccharic acid 1,4-lactone45.75 ± 2.16 nih.gov

Molecular Interactions with Enzyme Active Sites

To understand the basis of enzyme inhibition, molecular docking studies have been performed, revealing key interactions between pyrimidine-2,4,6-trione derivatives and the amino acid residues within enzyme active sites.

α-Glucosidase: Docking studies of pyrimidine derivatives in the active site of α-glucosidase have shown crucial binding interactions. nih.govresearcher.lifetandfonline.com These interactions often involve hydrogen bonds between the carbonyl groups of the pyrimidine-trione ring and polar residues such as glutamic acid and aspartic acid. Additionally, hydrophobic interactions between aromatic substituents on the pyrimidine scaffold and non-polar residues like phenylalanine contribute to the binding affinity. nih.gov

Urease: For urease inhibitors based on the spiro-pyrimidinone-barbituric acid scaffold, docking analysis has provided significant insights. The simulations showed that one of the carbonyl groups on the barbiturate (B1230296) ring coordinates with the two nickel atoms (Ni1 and Ni2) that are essential for the enzyme's catalytic activity. Furthermore, another carbonyl group often forms hydrogen bonds with key active-site residues, anchoring the inhibitor firmly within the catalytic pocket. researchgate.net

Receptor Interaction and Modulation

The structural resemblance of this compound to barbiturates suggests a potential for interaction with central nervous system receptors.

GABA Receptor Interactions and Modulation of Neuronal Excitability

Barbiturates are well-known positive allosteric modulators of the GABA-A (γ-aminobutyric acid type A) receptor, the primary inhibitory neurotransmitter receptor in the brain. This modulation enhances GABA-mediated chloride influx, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

While direct studies on this compound are scarce, research on related analogs provides clues to their potential GABAergic activity.

A screening of pyrimidine-2,4,6-trione analogs against a panel of receptors and transporters showed a weak inhibitory effect (19% inhibition) on the GABA transporter, suggesting some interaction with the GABA system. nih.gov

Molecular docking studies of other pyrimidine derivatives have predicted favorable binding to the GABA-A receptor, with binding energies comparable to known modulators like phenobarbital (B1680315), suggesting an agonistic or positive modulatory role. nuph.edu.ua

Beyond direct GABA receptor interaction, pyrimidine-2,4,6-trione derivatives can also modulate neuronal excitability through other mechanisms. Certain derivatives have been identified as modulators of voltage-gated L-type Ca2+ channels, which play a critical role in neuronal signaling. researchgate.net These findings indicate that the pyrimidine-trione scaffold can influence neuronal activity through multiple pathways.

α1-Adrenergic Receptor Antagonism

Derivatives of the pyrimidine scaffold have been identified as potent antagonists of α1-adrenergic receptors, suggesting their potential in treating conditions such as hypertension. nih.gov Research on novel pyrimidine derivatives, specifically SHI437 and IK29, has demonstrated their activity as highly selective α1-adrenoceptor antagonists. nih.gov

In studies using rabbit isolated aorta and trigone of the bladder, both SHI437 and IK29 competitively antagonized contractions induced by noradrenaline. nih.gov Their antagonist potencies (pA2 values) were determined and compared with known antagonists, prazosin (B1663645) (a selective α1-antagonist) and yohimbine (B192690) (a selective α2-antagonist). The results indicated that SHI437 and IK29 are particularly selective for α1-adrenoceptors, with a notable potency in the trigone of the bladder. nih.gov Furthermore, these compounds were found to inhibit contractile responses from electrical stimulation without affecting the release of noradrenaline, which is consistent with a postsynaptic α1-adrenoceptor blocking mechanism. nih.gov

CompoundTissuepA2 Value (± SEM)Receptor Selectivity
SHI437Aorta7.35 ± 0.09α1
SHI437Trigone8.07 ± 0.04α1
IK29Aorta7.47 ± 0.10α1
IK29Trigone8.30 ± 0.03α1
PrazosinAorta8.55 ± 0.02α1
PrazosinTrigone8.22 ± 0.04α1
YohimbineAorta6.28 ± 0.05α2
YohimbineTrigone6.46 ± 0.04α2

Cys-loop Receptor Binding

The pyrimidine-2,4,6(1H,3H,5H)-trione core structure is characteristic of barbiturates, a class of drugs well-known for their interaction with Cys-loop receptors, particularly the GABA-A receptor. While specific studies on this compound itself are limited in this context, the broader class of barbituric acid derivatives is recognized for modulating these receptors, which contributes to their sedative and anticonvulsant properties.

Anti-inflammatory and Antioxidant Properties

Pyrimidine derivatives have shown significant potential as both anti-inflammatory and antioxidant agents. researchgate.net A specific derivative, 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, was identified as a cardioprotective agent with dual functions. nih.gov Mechanistic studies revealed that this compound exerts its effects by inhibiting the NLRP3 inflammasome and its downstream inflammatory chemokine IL-1β, while simultaneously up-regulating the antioxidant transcription factor Nrf2. nih.gov

Other research has focused on the synthesis of pyrimidine derivatives and their evaluation as inhibitors of lipoxygenase (LOX), an enzyme involved in the inflammatory pathway. mdpi.com These studies have shown that certain derivatives can strongly inhibit lipid peroxidation. mdpi.com For instance, pyrimidine derivatives 2a and 2f were identified as potent LOX inhibitors. mdpi.com Additionally, a series of barbiturate acid derivatives substituted at the C5 position underwent in vitro testing and showed antioxidant activity in DPPH and superoxide (B77818) scavenger assays. nih.gov

CompoundLOX Inhibition (IC50)
Derivative 2a42 µM
Derivative 2f47.5 µM

Antiviral Activity (e.g., Anti-HIV, Anti-Rubella)

The pyrimidine core is a key scaffold in the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). researchgate.net Specifically, 3-Hydroxypyrimidine-2,4-dione (HPD) derivatives have been designed as inhibitors of the HIV reverse transcriptase (RT), a crucial enzyme for viral replication. nih.govresearchgate.net

Certain HPD analogues featuring a cyclohexylmethyl group at the C-6 position have demonstrated potent dual inhibition of both the polymerase (pol) and the RNase H functions of RT. nih.gov Antiviral testing showed that several of these analogues could inhibit HIV-1 replication in the low nanomolar to submicromolar range without significant cytotoxicity. nih.govresearchgate.net For example, compounds 4a and 4c showed strong inhibition against HIV-1. researchgate.net Interestingly, the removal of the 3-OH group from the pyrimidine core resulted in a loss of RNase H inhibition, although potent polymerase inhibition was retained. nih.gov Other studies have also explored 1,2,4-triazolo[1,5-a]pyrimidines as inhibitors of the HIV-1 RT-associated RNase H activity. mdpi.com

CompoundAnti-HIV-1 Activity (EC50)
Analogue 4a26 nM
Analogue 4c59 nM

Other Biological Activities

The pyrimidine-2,4,6-trione scaffold has been explored for its potential in managing diabetes and hypertension. researchgate.net A series of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives were synthesized and screened for their antidiabetic activity. nih.gov These compounds were evaluated as inhibitors of α-amylase and α-glucosidase, two key enzymes in carbohydrate digestion. One compound, 4e , exhibited particularly low IC50 values for both enzymes, indicating potent inhibitory activity. nih.gov Other studies have also synthesized novel pyrimidine derivatives that act as dual inhibitors of α-glucosidase and α-amylase. mdpi.com

In the context of hypertension, various pyrimidine derivatives have been investigated. researchgate.net For example, a series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives were prepared and tested for their ability to reduce blood pressure in spontaneously hypertensive rats, with several compounds showing activity at low oral doses. nih.gov

CompoundTarget EnzymeIC50 Value (± SEM)
Derivative 4eα-amylase0.055 ± 0.002 µM
Derivative 4eα-glucosidase0.050 ± 0.002 µM

The structural similarity of pyrimidine-2,4,6-triones to barbiturates underpins their investigation for anticonvulsant and sedative effects. Thiobarbituric acid analogues have been noted for their anticonvulsant properties. researchgate.net Research into 2-thiopyrimidine-4-one derivatives has led to the synthesis of compounds with anticonvulsant activity. pensoft.net Pharmacological screening of 2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives was conducted using a pentylenetetrazole-induced seizure model in rats, establishing a preliminary structure-activity relationship for this class of compounds. pensoft.net The sedative properties are a hallmark of the parent barbiturate class, which act as positive allosteric modulators of the GABA-A receptor.

Effects on Cyclic Nucleotide Accumulation

Detailed research specifically outlining the effects of this compound and its direct derivatives on the accumulation of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), is not extensively available in the current body of scientific literature. While the broader class of pyrimidine derivatives is known for a wide range of biological activities, specific data on their modulation of cyclic nucleotide signaling pathways remains a specialized area of investigation. Some studies have investigated the role of cGMP in cytotoxicity, but these are not directly linked to the action of pyrimidine-trione compounds nih.govnih.gov. Other research on pyrimidine-2,4,6-trione derivatives has focused on their activity as L-type Ca2+ channel activators, which represents a different signaling pathway researchgate.net.

Toxicity and Cytotoxicity Assessments

The toxicity and cytotoxicity of this compound and its related derivatives have been evaluated in various contexts, often as part of broader screenings for therapeutic potential. The pyrimidine-2,4,6-trione (PYT) scaffold has been a subject of interest, particularly in neurodegenerative disease and cancer research.

Studies on a series of PYT analogs developed as potential treatments for Amyotrophic Lateral Sclerosis (ALS) indicated that these compounds generally possess low toxicity. nih.govnih.gov These derivatives were assessed for their ability to protect against mutant SOD1-induced cytotoxicity in a PC12 cell line, a cultured cell model used in ALS research. nih.govresearchgate.net The findings suggested that the PYT scaffold is a promising candidate for drug development due to favorable characteristics including low toxicity and good oral bioavailability. nih.govnih.gov

Conversely, other investigations have reported cytotoxic effects for certain pyrimidine-2,4,6-trione derivatives. In one study, a selection of analogues was tested for cytotoxicity using an MTT assay on the mouse fibroblast 3T3 cell line, with most of the tested compounds demonstrating cytotoxicity. researchgate.net Similarly, a novel barbituric acid derivative, designated BA-5, was found to significantly inhibit the viability of hepatocellular carcinoma (HCC) cells and sorafenib-resistant HCC cells in a dose- and time-dependent manner. nih.gov This suggests that specific substitutions on the barbituric acid core can impart potent cytotoxic activity against cancer cells. nih.gov

Furthermore, research into the tumor-promoting effects of various barbiturates has provided insights into the parent compound's profile. A comparative study in F344 rats found that while sodium barbital (B3395916) and phenobarbital could promote the development of certain tumors, barbituric acid itself did not have this effect on either renal or intestinal tumors. nih.gov This suggests that the core pyrimidine-2,4,6-trione structure may have a different and potentially lower toxicity profile than some of its more complex or substituted derivatives. nih.gov

The following table summarizes findings from various cytotoxicity assessments of pyrimidine-2,4,6-trione derivatives.

Compound Class/Derivative Model/Cell Line Key Findings Reference
Pyrimidine-2,4,6-trione (PYT) AnalogsPC12 Cells (ALS model)Compounds show good potency and low toxicity. nih.govnih.gov
Substituted Pyrimidine-2,4,6-trione AnalogsMouse Fibroblast 3T3 CellsMost tested analogues showed cytotoxicity. researchgate.net
Barbituric Acid Derivative (BA-5)Hepatocellular Carcinoma (HCC) CellsSignificantly inhibited cell viability in a dose- and time-dependent manner. nih.gov
Barbituric AcidF344 RatsLacked the tumor-promoting effects observed with other barbiturates like sodium barbital. nih.gov

Structure Activity Relationship Sar and Rational Drug Design

Impact of Substituents on Biological Activity

The biological profile of 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives can be significantly altered by the introduction of various substituents at different positions on the pyrimidine (B1678525) ring. These modifications influence the molecule's size, shape, lipophilicity, and electronic properties, which in turn affect its interaction with biological targets.

The presence of a methyl group at the N-1 position of the pyrimidine-2,4,6-trione ring is a key structural feature that influences the pharmacokinetic and pharmacodynamic properties of the molecule. While the parent compound, barbituric acid, has no inherent central nervous system activity due to its low lipophilicity, the addition of substituents is crucial for biological action nih.gov.

In a comparative study of barbituric acid and 1,3-dimethylbarbituric acid derivatives as potential PARP1 inhibitors, it was observed that methylation at the nitrogen atoms can significantly impact activity. For instance, certain 1,3-dimethylbarbituric acid derivatives displayed potent inhibitory activity, with some compounds showing higher potency than the reference drug olaparib nih.gov. This suggests that N-methylation can be favorable for certain biological targets. The methylation of the nitrogen atom can lead to a quicker onset and shorter duration of action in some classes of barbiturates nih.gov. While this provides an insight into the role of N-methylation, further studies focusing specifically on the impact of a single methyl group at the N-1 position are needed to fully elucidate its contribution to the biological activity of this compound derivatives across different therapeutic targets.

The C-5 position of the this compound scaffold is a critical site for modification and has been extensively studied to understand its impact on biological activity. The introduction of various substituents at this position can dramatically influence the therapeutic properties of the resulting compounds.

Research has shown that 5,5-disubstitution is essential for the activity of many barbiturates creative-bioarray.com. The nature of these substituents plays a significant role in determining the potency and duration of action. For instance, increasing the length of alkyl chains at the C-5 position can alter the lipophilicity and, consequently, the pharmacokinetic profile of the compounds creative-bioarray.com.

The introduction of aryl and heteroaryl moieties at the 5-position has led to the development of compounds with a wide range of biological activities. For example, 5-benzylidene derivatives of barbituric acid have been investigated for their potential as antimicrobial agents. Specifically, 5-(3,4,5-trifluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has shown antibacterial activity mdpi.com.

The following table summarizes the impact of various substituents at the 5-position on the biological activity of pyrimidine-2,4,6-trione derivatives based on findings from different studies.

Substituent at 5-PositionBiological ActivityReference Compound Example
Alkyl ChainsModulates lipophilicity and duration of action.5,5-diethylbarbituric acid (barbital)
BenzylideneAntimicrobial activity.5-(3,4,5-trifluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Phenyl-substitutedInhibition of enzymes like OGFOD1.Phenyl-substituted N,N'-dimethylbarbiturates

The introduction of halogens and other electron-withdrawing groups to the substituents on the this compound scaffold is a common strategy in medicinal chemistry to enhance biological activity. These groups can alter the electronic properties of the molecule, improve its binding affinity to target proteins, and influence its metabolic stability.

Halogenation of an alkyl substituent at the C-5 position has been shown to increase the potency of barbiturates creative-bioarray.com. This is exemplified by the development of methohexital, which includes an aliphatic side chain at the C-5 position and methylation of a nitrogen atom, leading to an ultra-short-acting anesthetic nih.gov.

In the context of urease inhibitors, thiobarbituric acid derivatives with halogenated anilines have demonstrated significant activity. For example, compounds bearing chloro and bromo substituents on the aniline ring showed excellent urease inhibition, with some being more potent than the reference compound thiourea (B124793) nih.gov. This highlights the positive impact of electron-withdrawing groups on the inhibitory potential of these derivatives.

The table below illustrates the effect of halogenation and electron-withdrawing groups on the biological activity of pyrimidine-2,4,6-trione derivatives.

ModificationEffect on Biological ActivityExample
Halogenation of C-5 alkyl substituentIncreased potency.Methohexital
Halogenated aniline substituents (in thiobarbituric acid derivatives)Enhanced urease inhibition.Thiobarbituric acid derivatives with chloro and bromo anilines

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a crucial computational tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity dovepress.com. This model then serves as a template for designing new molecules with improved potency and selectivity. Lead optimization is the iterative process of modifying the chemical structure of a promising lead compound to enhance its drug-like properties, including efficacy, safety, and pharmacokinetic profile patsnap.compatsnap.com.

For pyrimidine-2,4,6-trione derivatives, pharmacophore models can be developed based on the structures of known active compounds or the binding site of the biological target. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which are critical for molecular recognition dovepress.com. Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new potential leads or to guide the modification of existing ones.

Lead optimization of this compound derivatives involves strategies such as:

Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties to improve biological activity or reduce toxicity patsnap.com.

Scaffold Hopping: Replacing the core structure of the molecule while retaining the key pharmacophoric features to discover novel chemical series with improved properties patsnap.com.

Structure-Activity Relationship (SAR) Guided Modifications: Systematically altering the substituents on the pyrimidine-trione ring based on SAR data to enhance potency and selectivity patsnap.com.

Computational Approaches in Drug Design

Computational methods are integral to modern drug discovery and play a significant role in the design and development of novel this compound derivatives. These approaches can predict the biological activity of compounds, elucidate their mechanism of action at the molecular level, and guide the synthesis of more effective drug candidates.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity imist.ma. In QSAR studies, various molecular descriptors, which quantify the physicochemical properties of the molecules, are correlated with their experimentally determined biological activity.

For derivatives of pyrimidine-2,4,6-trione and related compounds, 2D-QSAR and 3D-QSAR models have been developed to predict their activity against various targets. For instance, a 2D-QSAR study on pyrimidine-2,4-dione derivatives as HIV reverse transcriptase inhibitors utilized descriptors such as density, number of H-bond acceptors, octanol/water partition coefficient, and LUMO energy to build predictive models imist.ma.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the relationship between the three-dimensional properties of molecules and their activity. A 3D-QSAR study on barbituric acid derivatives as urease inhibitors successfully developed CoMFA and CoMSIA models that could interpret the SAR and guide the design of more potent inhibitors semanticscholar.org. These studies demonstrate the utility of QSAR in predicting the biological activity of new this compound derivatives and in providing insights for their structural optimization.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to understand the physical movements of atoms and molecules over time. In the context of drug design involving pyrimidine-trione derivatives, MD simulations serve to establish the time-dependent thermodynamic stability of ligand-receptor complexes identified through initial screening methods like molecular docking. researchgate.net These simulations provide insights into the dynamic behavior of the compound within the binding site of a target protein, helping to validate and refine the binding poses predicted by docking studies.

The general procedure for conducting MD simulations involves taking the best-docked complex of the inhibitor and its target protein as the starting point. nih.gov This complex is then solvated in a simulated water box, often using a specific water model like TIP3P, and the system's charge is neutralized by adding counter-ions. nih.gov A force field, such as OPLS 2005, is applied to describe the interactions between atoms. nih.gov The system subsequently undergoes energy minimization and a pre-equilibration phase before the production simulation is run for a specified duration. nih.gov

The results of these simulations can be used to calculate critical parameters like the Gibbs free energy of binding (ΔGbind), which offers a more accurate estimation of the binding affinity than docking scores alone. For example, in a study screening for inhibitors of estrogen receptor alpha (ERα), MD simulations were used to calculate the solvation-dependent Gibb's free energy of binding (∆GB) for the most promising ligands. researchgate.net This allowed for the identification of compounds with ∆GB values indicating greater potency compared to the standard drug, tamoxifen. researchgate.net By analyzing the trajectory of the simulation, researchers can confirm the stability of key interactions, such as hydrogen bonds, and observe the conformational changes in both the ligand and the protein over time, thus providing a deeper understanding of the binding mechanism at an atomic level. researchgate.net

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

The classical synthesis of barbituric acid derivatives involves the condensation of a malonic acid derivative with urea (B33335) or its N-substituted counterparts. bohrium.comirapa.org For 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, this would traditionally involve the reaction of a suitable malonate with methylurea (B154334). A known method for its preparation involves the reaction of 1,4-dimethylmethoxybarbituric acid with an amide or ureide, followed by debromination, keto-aldehyde isomerization, and acid hydrolysis. mdpi.com

Future research in synthetic methodologies is likely to focus on greener, more efficient, and versatile approaches. Key areas for development include:

Catalytic Strategies: Exploring novel catalysts to improve reaction yields and reduce the need for harsh reaction conditions. This could involve the use of heterogeneous catalysts that can be easily recovered and reused, aligning with the principles of green chemistry.

Flow Chemistry: The application of continuous flow synthesis could offer advantages in terms of safety, scalability, and product consistency. This methodology allows for precise control over reaction parameters, potentially leading to higher purity products.

Multicomponent Reactions: Designing one-pot, multicomponent reactions (MCRs) to construct the pyrimidine-trione core and introduce functional diversity in a single step. mdpi.com MCRs are atom-economical and can rapidly generate libraries of derivatives for biological screening.

Electrochemical Synthesis: The use of electrochemical methods, which can proceed under mild conditions without the need for chemical oxidants or reductants, presents an environmentally friendly alternative for the synthesis of barbituric acid derivatives. mdpi.com

Synthetic ApproachPotential AdvantagesKey Research Focus
Novel CatalysisHigher yields, milder conditions, reusabilityDevelopment of heterogeneous and biocompatible catalysts
Flow ChemistryImproved safety, scalability, and consistencyOptimization of reactor design and reaction conditions
Multicomponent ReactionsAtom economy, rapid library synthesisDesign of novel MCRs for diverse derivatives
Electrochemical SynthesisEnvironmentally friendly, mild conditionsExploration of electrochemical routes to the core structure

Exploration of New Biological Targets and Mechanisms

Historically, the biological activity of barbiturates has been associated with their effects on the central nervous system (CNS), acting as positive allosteric modulators of GABAA receptors. nih.gov This interaction increases the duration of chloride channel opening, leading to neuronal hyperpolarization and the characteristic sedative and hypnotic effects. nih.gov While this compound is known to possess these properties, its full biological target profile remains largely unexplored. mdpi.com

Future research should aim to:

Deorphanize Biological Activity: Move beyond the known CNS effects to identify novel biological targets. This can be achieved through high-throughput screening against diverse panels of receptors, enzymes, and other cellular components.

Investigate Anticancer Potential: Some derivatives of barbituric acid have shown promise as anticancer agents. mdpi.com Research into whether this compound or its derivatives can modulate cancer-related pathways is a promising avenue.

Explore Antimicrobial Properties: The pyrimidine (B1678525) scaffold is present in many antimicrobial agents. Screening this compound and its analogs against a broad spectrum of bacteria and fungi could reveal previously unknown antimicrobial activities. mdpi.com

Elucidate Detailed Mechanisms: For any identified biological activity, a thorough investigation into the molecular mechanism of action is crucial. This would involve techniques such as X-ray crystallography of the compound bound to its target, as well as in-depth cellular and in vivo studies.

Combination Therapies and Synergistic Effects

The potential for this compound in combination therapies is an area ripe for investigation. The synergistic interaction of two or more therapeutic agents can lead to enhanced efficacy, reduced dosages, and a lower risk of adverse effects.

Future perspectives in this area include:

CNS Disorders: Investigating the combination of this compound with other CNS depressants or modulators. Such studies would need to carefully evaluate the potential for enhanced therapeutic effects versus an increased risk of toxicity.

Oncology: If anticancer activity is identified, exploring combination therapies with established chemotherapeutic agents or targeted therapies could reveal synergistic effects. For instance, a compound that induces cell cycle arrest could be combined with a DNA-damaging agent.

Infectious Diseases: Should antimicrobial properties be discovered, combination studies with existing antibiotics could address the growing problem of antimicrobial resistance. The compound could potentially act as a resistance breaker or have a complementary mechanism of action.

Investigation of Metabolites and Their Biological Impact

Key research directions include:

Metabolic Profiling: Conducting comprehensive in vitro and in vivo studies to identify the major metabolites of this compound. This would involve incubation with liver microsomes and analysis of metabolites in biological fluids.

Biological Activity of Metabolites: Once identified, the metabolites should be synthesized and screened for their own biological activities. nih.gov This is crucial for understanding the complete pharmacological effect and potential for drug-drug interactions.

Pharmacokinetic Studies: Detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of both the parent compound and its active metabolites. researchgate.net This information is essential for any potential therapeutic development.

Applications in Chemical Biology and Material Science

The unique chemical structure of this compound makes it an interesting candidate for applications beyond traditional pharmacology, particularly in the fields of chemical biology and material science.

Promising areas for future research include:

Chemical Probes: The development of this compound-based chemical probes could be a valuable tool for studying its biological targets and mechanisms of action. This could involve attaching fluorescent tags or affinity labels to the molecule.

Luminescent Materials: Derivatives of barbituric acid, such as 1,3-dimethyl barbituric acid, have been shown to exhibit excellent luminescence properties, making them useful in the development of chemosensors. mdpi.com Further research could explore the potential of this compound in this area.

Organic Electronics: A methylated barbituric acid-functionalized tetraphenylethylene has been synthesized and shown to have aggregation-induced emission and mechanochromic properties. bohrium.comresearchgate.net This suggests that derivatives of this compound could be developed as novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Polymer Chemistry: Barbituric acid and its derivatives have been used in the development of polymers and as polymerization catalysts. irapa.org The specific properties of the 1-methyl derivative could be explored for the synthesis of novel polymers with unique characteristics.

Corrosion Inhibitors: Some barbituric acid derivatives have been investigated as corrosion inhibitors for mild steel, suggesting a potential application in industrial settings. researchgate.net

Application AreaPotential UseResearch Focus
Chemical BiologyChemical probes for target identificationSynthesis of tagged and labeled derivatives
Material ScienceLuminescent materials and chemosensorsInvestigation of photophysical properties
Organic ElectronicsComponents for OLEDs and sensorsDevelopment of derivatives with aggregation-induced emission
Polymer ChemistryMonomers and catalysts for novel polymersExploration of polymerization reactions
Industrial ChemistryCorrosion inhibitorsEvaluation of anticorrosive properties on various metals

Q & A

Q. What synthetic methods are commonly used to prepare 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives?

Derivatives are synthesized via Knoevenagel condensation (e.g., barbituric acid with aldehydes under reflux) , followed by purification through silica gel chromatography or recrystallization from ether/hexane . Substituents like phenethyl or cyclohexyl groups are introduced via alkylation or arylalkylation reactions. Structural confirmation relies on 1^1H/13^13C NMR and elemental analysis (e.g., C, H, N content) to ensure >95% purity .

Q. Which analytical techniques validate the structure and purity of pyrimidinetrione derivatives?

Key techniques include:

  • NMR spectroscopy : Proton and carbon signals confirm substitution patterns (e.g., methoxy groups at δ 3.77 ppm in 1^1H NMR) .
  • Elemental analysis : Matches calculated vs. found percentages (e.g., C: 66.65% calculated vs. 66.50% observed for compound 21) .
  • Chromatography : HPLC or TLC ensures purity (>95%) .

Q. How are pyrimidinetrione derivatives purified post-synthesis?

Common methods include:

  • Silica gel chromatography : Separates isomers or closely related analogs using gradients like EtOAc/petroleum ether .
  • Recrystallization : Solvent systems such as ether/hexane yield high-purity crystals .

Advanced Research Questions

Q. How do substituent modifications influence bioactivity in SOD1-dependent protein aggregation inhibition?

Substituent effects are critical:

  • Electron-donating groups : Methoxy groups (e.g., compound 21, EC50_{50} = 3.36 μM) enhance activity compared to methyl groups (compound 37, EC50_{50} >32 μM) .
  • Bulkier groups : Phenethyl or cyclohexyl substituents improve binding affinity to mutant SOD1, as seen in derivatives 23–30 (EC50_{50} 0.71–3.39 μM) .
  • Steric effects : Stereoisomers (e.g., compounds 49 and 51) exhibit distinct pharmacological profiles due to spatial arrangement .

Q. What strategies resolve contradictions in bioactivity data across pyrimidinetrione derivatives?

Contradictions arise from:

  • Experimental conditions : Variations in assay protocols (e.g., cell lines, incubation times).
  • Substituent electronic effects : Electron-withdrawing groups may reduce solubility, masking intrinsic activity .
  • Structural confirmation : Ensure purity and correct stereochemistry via XRD (e.g., compound 1 in ) .

Q. How are photocatalytic systems applied to functionalize pyrimidinetrione derivatives?

Visible-light-driven peroxidation using TiO2_2/t-BuOOH introduces tert-butylperoxy groups (e.g., compound 9r) under mild conditions. This method avoids harsh reagents and achieves moderate yields (54%) .

Q. What role do computational methods play in designing pyrimidinetrione-based inhibitors?

Molecular docking and DFT calculations predict binding modes with targets like SOD1 or calcium channels. For example, bicycloheptanyl groups in compounds 49/51 optimize interactions with CaV_V1.3 channels . XRD data (e.g., crystal parameters: a = 9.253 Å, b = 13.179 Å) validate computational models .

Methodological Notes

  • SAR Studies : Systematically vary substituents (e.g., alkyl vs. aryl) and measure bioactivity to map pharmacophores.
  • Contradiction Mitigation : Replicate assays under standardized conditions and validate structural assignments via multiple techniques (NMR, XRD).
  • Advanced Synthesis : Leverage photoredox catalysis or solvent-free fusion methods for eco-friendly routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
Reactant of Route 2
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.